
Dimethyl isopropylidenemalonate
Descripción general
Descripción
Dimethyl isopropylidenemalonate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is a colorless to light-yellow liquid that is soluble in organic solvents such as acetone, chloroform, and ethyl acetate . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mecanismo De Acción
Target of Action
It is a biochemical used for proteomics research .
Mode of Action
It is thought to involve the degradation of Dimethyl Isopropylidenemalonate to its active metabolite, monomethyl fumarate (MMF) . Both this compound and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .
Biochemical Pathways
It is known that it promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .
Result of Action
It is known to alter the energetic metabolism of endothelial cells in vitro and in vivo through an unknown mechanism . This could be the cause or the consequence of its pharmacological activity .
Análisis Bioquímico
Biochemical Properties
Dimethyl isopropylidenemalonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. One of the key enzymes it interacts with is malonate decarboxylase, which catalyzes the decarboxylation of malonate to produce acetate. The interaction between this compound and malonate decarboxylase is crucial for the regulation of metabolic pathways involving malonate .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the tricarboxylic acid cycle, leading to alterations in cellular energy production. Additionally, this compound can impact cell signaling pathways by interacting with signaling molecules such as kinases and phosphatases, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of malonate decarboxylase, inhibiting its activity and preventing the decarboxylation of malonate. This inhibition leads to an accumulation of malonate, which can have downstream effects on metabolic pathways. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that affect cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic flux and gene expression. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can lead to significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can have toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and fatty acid synthesis. It interacts with enzymes such as malonate decarboxylase and acetyl-CoA carboxylase, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, such as acetyl-CoA and malonate, thereby modulating metabolic activity and energy production in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of transporters that recognize and bind to it.
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can participate in metabolic reactions and influence cellular processes.
Métodos De Preparación
Dimethyl isopropylidenemalonate can be synthesized through the etherification reaction of dimethyl malonate and isopropanol under acidic conditions . The reaction typically involves the use of a catalyst such as sulfuric acid or acetic acid to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation .
Industrial production methods involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Dimethyl isopropylidenemalonate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form alkylated derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products. Major products formed from these reactions include carboxylic acids, alcohols, and alkylated compounds .
Aplicaciones Científicas De Investigación
Dimethyl isopropylidenemalonate has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Dimethyl isopropylidenemalonate can be compared with similar compounds such as diethyl isopropylidenemalonate and dimethyl malonate. While all these compounds share a common structural motif, this compound is unique due to its specific reactivity and applications . Similar compounds include:
Diethyl isopropylidenemalonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl malonate: Lacks the isopropylidene group, making it less reactive in certain chemical reactions.
Propiedades
IUPAC Name |
dimethyl 2-propan-2-ylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(2)6(7(9)11-3)8(10)12-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJASGQYZCPDCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409041 | |
| Record name | Dimethyl (propan-2-ylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22035-53-6 | |
| Record name | Dimethyl (propan-2-ylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl 2-(propan-2-ylidene)propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dimethyl isopropylidenemalonate in the synthesis of cannabichromene?
A1: this compound acts as a crucial reagent in the synthesis of dl-cannabichromene. [, ] It reacts with 2-hydroxy-6-methoxy-4-pentylbenzaldehyde through a cyclization reaction to form methyl 5-methoxy-2-methyl-7-pentyl-2H-chromen-2-acetate. This intermediate is then further modified in subsequent steps to finally yield dl-cannabichromene.
Q2: Can you elaborate on the specific reaction involving this compound in this synthesis?
A2: The research describes a cyclization reaction where this compound reacts with 2-hydroxy-6-methoxy-4-pentylbenzaldehyde. [, ] This reaction likely proceeds through a condensation mechanism, forming a new ring structure and establishing a key intermediate in the overall synthesis of dl-cannabichromene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


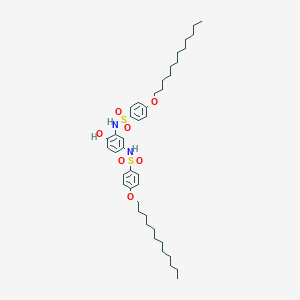
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
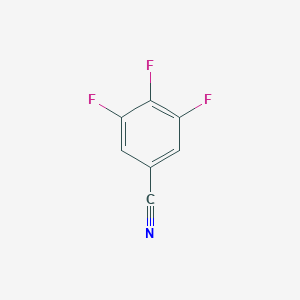

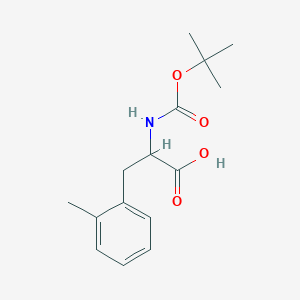
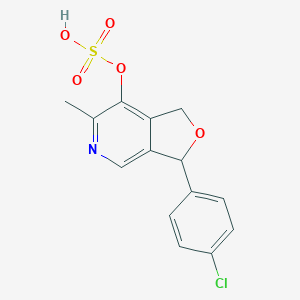
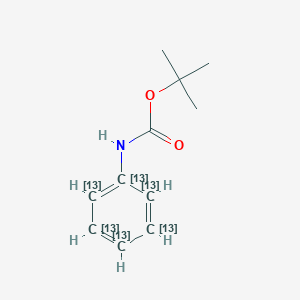



![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

